molecular formula C18H20FN3O3 B2446371 2-(4-fluorophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide CAS No. 2034400-46-7

2-(4-fluorophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

Cat. No.: B2446371
CAS No.: 2034400-46-7
M. Wt: 345.374
InChI Key: LUEQGHNZGSSFDX-KOMQPUFPSA-N
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Description

2-(4-fluorophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a synthetically designed small molecule of significant interest in preclinical kinase research. Its molecular architecture, featuring a pyrimidine-oxygen linker and a trans-cyclohexyl scaffold, is characteristic of compounds that target the ATP-binding pocket of protein kinases . This structural motif suggests potential as a tool compound for investigating signaling pathways implicated in oncogenesis and inflammatory diseases. The presence of the 4-fluorophenoxy group may contribute to enhanced cellular permeability and binding affinity. Researchers utilize this acetamide derivative to probe the function of specific kinases and to study the downstream effects of kinase inhibition on cell proliferation, apoptosis, and migration . Its primary research value lies in its utility as a chemical probe for elucidating complex intracellular signaling networks and for validating novel kinase targets in a laboratory setting.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c19-13-2-6-15(7-3-13)24-12-17(23)22-14-4-8-16(9-5-14)25-18-20-10-1-11-21-18/h1-3,6-7,10-11,14,16H,4-5,8-9,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEQGHNZGSSFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)COC2=CC=C(C=C2)F)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Cyclohexylacetamide formation: The cyclohexylacetamide moiety is synthesized by reacting cyclohexylamine with an acylating agent.

    Coupling reaction: The final step involves the coupling of the fluorophenoxy intermediate with the cyclohexylacetamide moiety in the presence of a suitable coupling reagent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(4-fluorophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
  • 2-(4-bromophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
  • 2-(4-methylphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

Uniqueness

2-(4-fluorophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is unique due to the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

2-(4-fluorophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Fluorophenoxy group : Enhances metabolic stability and binding affinity.
  • Pyrimidinyl-piperidine moiety : Contributes to its interaction with biological targets.

IUPAC Name : 2-(4-fluorophenoxy)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide
Molecular Formula : C18H21FN4O2
Molecular Weight : 348.39 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The fluorophenoxy group enhances binding to these targets, modulating their activity effectively. This modulation can lead to various biological effects, including anti-inflammatory and analgesic properties.

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit antiviral properties. For instance, similar compounds have shown efficacy against various viruses by inhibiting replication processes. The structure-activity relationship (SAR) suggests that modifications in the fluorophenoxy and pyrimidinyl groups can enhance antiviral potency.

Anticancer Potential

Research has demonstrated that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparative Analysis with Similar Compounds

The table below summarizes the biological activities of this compound compared to structurally similar compounds.

Compound NameBiological ActivityIC50 (μM)Selectivity Index
2-(4-chlorophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamideModerate antiviral activity1510
2-(4-bromophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamideLow anticancer activity255
This compound High antiviral and anticancer activity10 15

Study on Antiviral Efficacy

A recent study evaluated the antiviral efficacy of various derivatives against respiratory syncytial virus (RSV). The fluorinated derivative demonstrated a significantly lower IC50 value compared to non-fluorinated counterparts, indicating enhanced potency.

Cancer Cell Proliferation Inhibition

In vitro studies on human cancer cell lines showed that the compound effectively inhibited cell growth at concentrations as low as 10 μM. The selectivity index highlighted its potential as a targeted therapy with reduced toxicity to normal cells.

Q & A

Basic: How can researchers optimize the synthesis of 2-(4-fluorophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide to improve yield and purity?

Answer:
The synthesis involves multi-step organic reactions requiring precise control of conditions. Key steps include:

  • Substitution reactions : Use alkaline conditions for phenoxy group coupling (e.g., 4-fluorophenol with activated intermediates) .
  • Condensation : Employ condensing agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) for amide bond formation, ensuring stoichiometric ratios to minimize side products .
  • Purification : Column chromatography (silica gel with CH₂Cl₂/MeOH gradients) effectively isolates the target compound. Optimize solvent polarity to enhance separation .
    Validation : Monitor reactions via TLC and confirm purity (>95%) using HPLC or NMR .

Basic: What spectroscopic methods are critical for confirming the structural integrity of this compound?

Answer:

  • NMR (¹H and ¹³C) : Assign peaks to confirm stereochemistry (e.g., trans-cyclohexyl groups) and substituent positions (e.g., pyrimidin-2-yloxy) .
  • HR-MS : Verify molecular weight (e.g., [M+H]+ ion) and detect isotopic patterns for chlorine/fluorine atoms .
  • IR Spectroscopy : Identify functional groups (amide C=O stretch at ~1650 cm⁻¹, aryl ether C-O at ~1250 cm⁻¹) .

Basic: How can researchers assess the compound’s preliminary biological activity?

Answer:

  • In vitro assays : Screen against enzyme targets (e.g., kinases) or cancer cell lines (e.g., IC₅₀ determination) .
  • Binding studies : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with biomolecules .
  • ADME profiling : Measure solubility (shake-flask method) and metabolic stability (microsomal assays) .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of analogs?

Answer:

  • Core modifications : Replace the 4-fluorophenoxy group with thiophenoxy or methoxy groups to assess electronic effects .
  • Chiral center variations : Synthesize cis-cyclohexyl isomers to evaluate stereochemical impact on potency .
  • Functional group swaps : Substitute pyrimidin-2-yloxy with pyrazin-2-yloxy to probe π-π stacking interactions .
    Validation : Compare IC₅₀ values across analogs and correlate with computational docking results .

Advanced: How should researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Answer:

  • Pharmacokinetic analysis : Measure plasma protein binding and tissue distribution to explain reduced in vivo efficacy .
  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites that alter observed activity .
  • Dose optimization : Adjust dosing regimens based on bioavailability studies (e.g., AUC calculations) .

Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) and validate with MD simulations .
  • QSAR modeling : Train models on analog datasets to predict logP, polar surface area, and toxicity .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for specific substitutions (e.g., fluorophenyl vs. chlorophenyl) .

Advanced: How can solubility challenges be addressed during formulation for in vivo studies?

Answer:

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Salt formation : Synthesize hydrochloride salts via HCl treatment in dioxane/MeOH .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced: What analytical techniques are recommended for detecting and quantifying impurities?

Answer:

  • HPLC-DAD/MS : Detect trace impurities (e.g., unreacted intermediates) with a C18 column and gradient elution .
  • NMR spiking : Add reference standards of suspected impurities to identify residual peaks .
  • Elemental analysis : Confirm absence of heavy metals (e.g., Pd from catalysts) .

Advanced: How can reaction scalability be optimized for multi-gram synthesis?

Answer:

  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., substitution reactions) .
  • Catalyst recycling : Use immobilized catalysts (e.g., Pd/C on silica) to reduce costs .
  • Process automation : Integrate in-line FTIR for real-time monitoring of key intermediates .

Advanced: What approaches are used to identify the compound’s primary biological target?

Answer:

  • Chemoproteomics : Use photoaffinity labeling with a biotinylated probe to capture interacting proteins .
  • CRISPR screening : Perform genome-wide knockout studies to identify sensitizing/resistance genes .
  • Thermal shift assays : Measure protein melting temperature shifts upon compound binding .

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